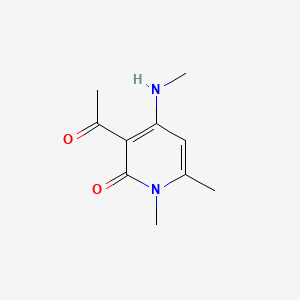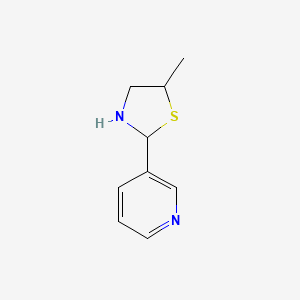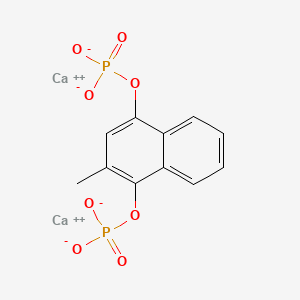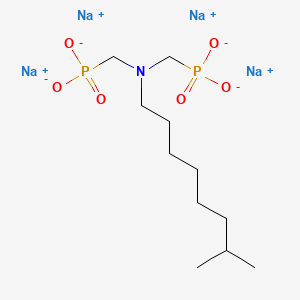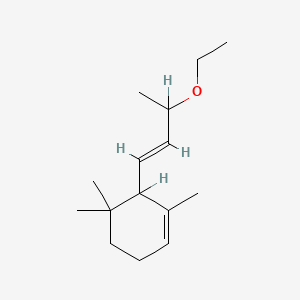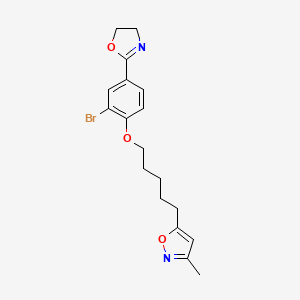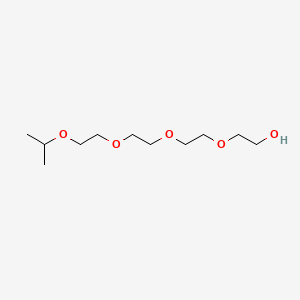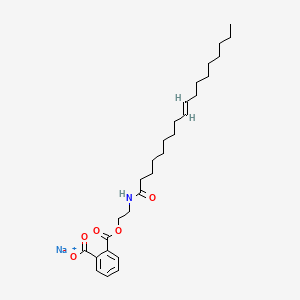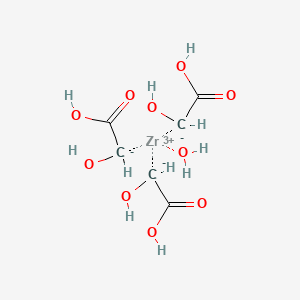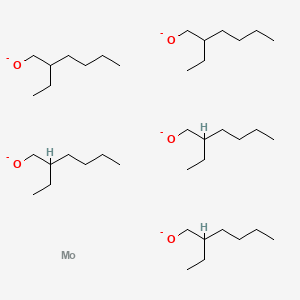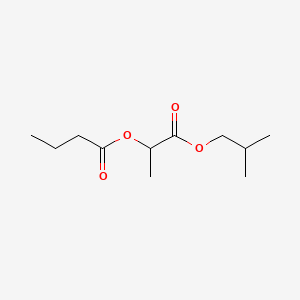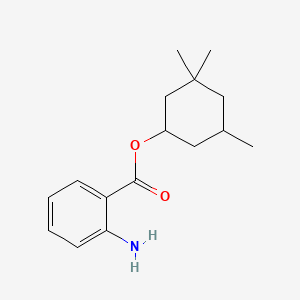
N-(2-(Dimethylamino)ethyl)-N-methyldodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes, which are derived from the oligomerization of propylene. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The process involves the following steps:
Oligomerization of Propylene: Propylene is oligomerized to form nonenes.
Alkylation of Phenol: Phenol is alkylated with nonenes in the presence of an acidic catalyst to produce 4-Nonylphenol.
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale reactors where phenol and nonenes are mixed with an acidic catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates.
Reduction: Reduction reactions can convert it to nonylphenol derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonating agents.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation.
Nonylphenol Derivatives: Formed through reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and resins.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential toxicological effects on human health.
Industry: Used in the production of detergents, emulsifiers, and other industrial products
Wirkmechanismus
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, leading to endocrine disruption. This interaction affects various molecular pathways, including those involved in reproductive and developmental processes. The compound’s ability to bind to estrogen receptors and activate estrogen-responsive genes is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octylphenol: Another alkylphenol with similar properties and uses.
Nonylphenol Ethoxylates: Oxidized derivatives of 4-Nonylphenol.
Bisphenol A: A compound with similar endocrine-disrupting effects.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which influences its chemical reactivity and environmental persistence. Its widespread use in industrial applications and significant environmental impact also distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
84803-69-0 |
|---|---|
Molekularformel |
C17H36N2O |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-N-methyldodecanamide |
InChI |
InChI=1S/C17H36N2O/c1-5-6-7-8-9-10-11-12-13-14-17(20)19(4)16-15-18(2)3/h5-16H2,1-4H3 |
InChI-Schlüssel |
ILIRVVGOYSSENU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N(C)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


